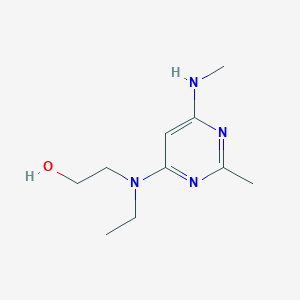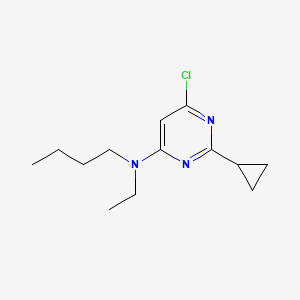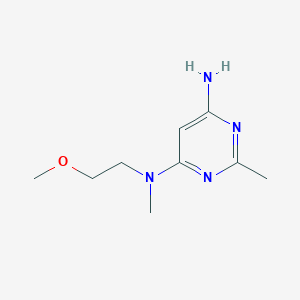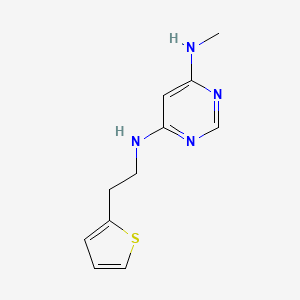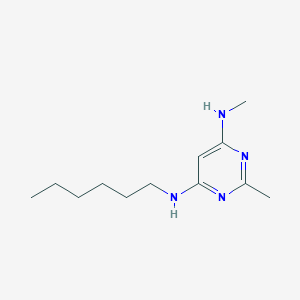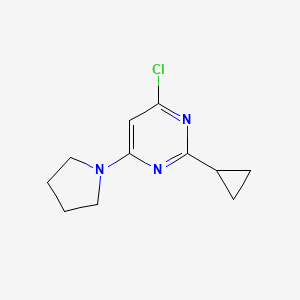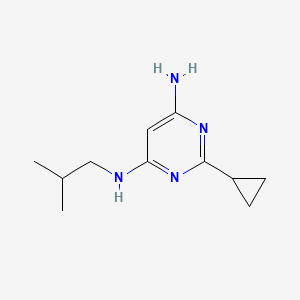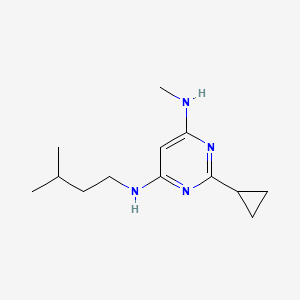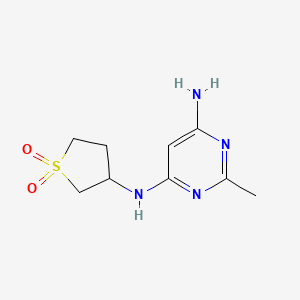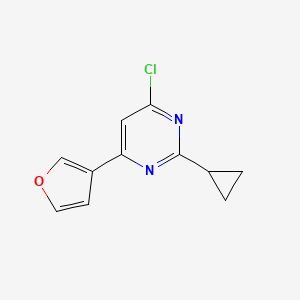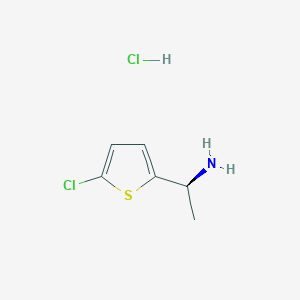
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
Overview
Description
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride, also known as CTEA-HCl, is a chiral thiophene derivative that has been widely used in scientific research due to its unique properties. It is a colorless, crystalline solid with a melting point of 135-136°C, and a boiling point of 230-231°C. CTEA-HCl is used in a variety of laboratory experiments, including synthesis, chromatography, and spectroscopy. It has been found to have several biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Scientific Research Applications
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral resolving agent in chromatography and as a reagent in synthesis. It has also been used as a catalyst in the synthesis of chiral drugs and as a ligand in the synthesis of metal-organic frameworks. (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is also used in the synthesis of optically active compounds and has been used in the synthesis of a variety of pharmaceuticals.
Mechanism Of Action
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chiral thiophene derivative that has been found to have a number of biochemical and physiological effects. It has been found to act as an agonist of the serotonin 5-HT2A receptor, and as an antagonist of the serotonin 5-HT2C receptor. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has also been found to act as an agonist of the dopamine D2 receptor, and as an antagonist of the dopamine D3 receptor.
Biochemical and Physiological Effects
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has also been found to act as an agonist of the serotonin 5-HT2A receptor, and as an antagonist of the serotonin 5-HT2C receptor. It has also been found to act as an agonist of the dopamine D2 receptor, and as an antagonist of the dopamine D3 receptor. In addition, (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages And Limitations For Lab Experiments
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is that it is a chiral thiophene derivative, which makes it useful for the synthesis of optically active compounds. Another advantage is that it is a relatively inexpensive and easy to obtain reagent. However, one of the main limitations of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research into (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride. One potential direction is to further explore its biochemical and physiological effects. This could include investigating its effects on other neurotransmitters, as well as its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Another potential direction is to explore its potential applications in drug synthesis and development. This could include exploring its potential as a chiral resolving agent or as a ligand in metal-organic frameworks. Finally, it
properties
IUPAC Name |
(1S)-1-(5-chlorothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZSVFQOHBMAA-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride | |
CAS RN |
1432681-27-0 | |
| Record name | 2-Thiophenemethanamine, 5-chloro-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



